2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one 2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 845504-47-4
VCID: VC18716210
InChI: InChI=1S/C24H25BrO2Si/c1-24(2,3)28(21-10-6-4-7-11-21,22-12-8-5-9-13-22)27-20-16-14-19(15-17-20)23(26)18-25/h4-17H,18H2,1-3H3
SMILES:
Molecular Formula: C24H25BrO2Si
Molecular Weight: 453.4 g/mol

2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one

CAS No.: 845504-47-4

Cat. No.: VC18716210

Molecular Formula: C24H25BrO2Si

Molecular Weight: 453.4 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-1-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)ethan-1-one - 845504-47-4

Specification

CAS No. 845504-47-4
Molecular Formula C24H25BrO2Si
Molecular Weight 453.4 g/mol
IUPAC Name 2-bromo-1-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]ethanone
Standard InChI InChI=1S/C24H25BrO2Si/c1-24(2,3)28(21-10-6-4-7-11-21,22-12-8-5-9-13-22)27-20-16-14-19(15-17-20)23(26)18-25/h4-17H,18H2,1-3H3
Standard InChI Key NRIJAOBIPGCLOD-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetophenone backbone substituted at the para-position with a TBDPS-protected hydroxyl group and a bromine atom at the α-carbon of the ketone (Figure 1). The TBDPS group, comprising a tert-butyl moiety and two phenyl rings attached to a silicon atom, confers steric bulk and lipophilicity, while the bromine enhances electrophilicity at the α-position .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC24H25BrO2Si\text{C}_{24}\text{H}_{25}\text{BrO}_2\text{Si}
Molecular Weight453.4 g/mol
IUPAC Name2-bromo-1-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]ethanone
InChI KeyInChI=1S/C24H25BrO2Si/c1-24

Synthesis and Preparation

Protective Group Strategy

The synthesis typically begins with 4-hydroxyphenylethanone, where the hydroxyl group is protected using tert-butyl(diphenyl)silyl chloride (TBDPSCl) in the presence of imidazole or DMAP in anhydrous dichloromethane. Subsequent bromination at the α-position employs bromine or N\text{N}-bromosuccinimide (NBS) under radical or electrophilic conditions .

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield
1Silylation of 4-hydroxyphenylethanoneTBDPSCl, imidazole, DCM, 0°C → rt85%
2α-BrominationNBS, AIBN, CCl4_4, reflux78%

Purification and Characterization

Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Purity is confirmed via HPLC (>98%) and melting point analysis (mp 112–114°C) .

Applications in Organic Synthesis and Medicinal Chemistry

Cross-Coupling Reactions

The α-bromoketone moiety participates in Suzuki-Miyaura and Negishi couplings. For example, palladium-catalyzed coupling with arylboronic acids yields biaryl ketones, intermediates in nonsteroidal anti-inflammatory drug (NSAID) syntheses .

Stereoselective Transformations

The TBDPS group’s steric bulk directs asymmetric reductions of the ketone to produce chiral alcohols. Using Corey-Bakshi-Shibata (CBS) reduction, enantiomeric excesses >90% have been achieved.

Prodrug Development

In medicinal chemistry, the compound serves as a prodrug precursor. Enzymatic cleavage of the silyl ether in vivo releases phenolic drugs, enhancing bioavailability .

Comparison with Structural Analogs

Table 3: Analog Comparison

CompoundMolecular FormulaKey Differences
1-(4-Bromophenyl)-2-[(tert-butyldimethylsilyl)oxy]ethanone C14H21BrO2Si\text{C}_{14}\text{H}_{21}\text{BrO}_2\text{Si}Dimethylsilyl vs. diphenylsilyl
(R)-2-Bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-ol C23H31BrO2Si\text{C}_{23}\text{H}_{31}\text{BrO}_2\text{Si}Alkenol chain vs. acetophenone

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